molecular formula C7H13NO B1592320 4-(Methylamino)cyclohexanone CAS No. 2976-84-3

4-(Methylamino)cyclohexanone

Cat. No. B1592320
CAS RN: 2976-84-3
M. Wt: 127.18 g/mol
InChI Key: KJIMZXWXSLVBEO-UHFFFAOYSA-N
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Description

“4-(Methylamino)cyclohexanone” is a six-carbon cyclic molecule with a ketone functional group . It is also known as “4-(Methylamino)cyclohexanone hydrochloride” with a CAS Number: 1260794-25-9 . It is a colorless, oily liquid with an acetone-like smell .


Synthesis Analysis

The synthesis of “4-(Methylamino)cyclohexanone” has been done in several steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of "4-(Methylamino)cyclohexanone" .


Molecular Structure Analysis

The “4-(Methylamino)cyclohexanone” molecule consists of 13 Hydrogen atom(s), 7 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) - a total of 22 atom(s) . The molecular weight of “4-(Methylamino)cyclohexanone” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .


Chemical Reactions Analysis

The chemical reactivity and reactions of this class of compounds have been used to obtain biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

“4-(Methylamino)cyclohexanone” is a flammable liquid . It is soluble in water . It has a pleasant odor and is less dense than water .

Scientific Research Applications

Chemical Synthesis and Catalysis

4-(Methylamino)cyclohexanone, a cyclohexanone derivative, plays a crucial role as an intermediate in chemical syntheses and catalysis. Notably, it's involved in the selective hydrogenation of phenol to cyclohexanone, a significant process in the production of polyamides. For instance, the research by Wang et al. (2011) highlights the effectiveness of a Pd@carbon nitride catalyst in promoting this selective formation of cyclohexanone under mild conditions, showcasing the conversion efficiency and selectivity of this process (Wang et al., 2011). Adam et al. (2009) presented a silica-chromium heterogeneous catalyst that accomplished complete conversion of cyclohexane into cyclohexanol and cyclohexanone, further emphasizing the chemical versatility of cyclohexanone-related compounds (Adam et al., 2009).

Molecular and Crystal Structures

Research also delves into the molecular and crystal structures of cyclohexanone derivatives, which is fundamental for understanding their chemical properties and potential applications. For instance, Kutulya et al. (2008) investigated the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound, providing insights into its geometric configuration and intermolecular interactions (Kutulya et al., 2008).

Material Science and Polymer Research

The structural features of cyclohexanone derivatives make them valuable in material science, particularly in the development of polymers. Aly and Kuckling (2015) synthesized new polyamides and copolyamides based on methyl-cyclohexanone, highlighting their thermal stability and morphological properties. Such research illustrates the potential of cyclohexanone derivatives in creating advanced materials with specific characteristics (Aly & Kuckling, 2015).

Bioorganic Chemistry

In the realm of bioorganic chemistry, cyclohexanone derivatives are explored for their catalytic properties. Kayser and Clouthier (2006) studied the cyclohexanone monooxygenase mutants as catalysts for Baeyer-Villiger oxidation, highlighting the selectivity and robustness of these catalysts in biochemical transformations (Kayser & Clouthier, 2006).

Safety And Hazards

“4-(Methylamino)cyclohexanone” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-(methylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIMZXWXSLVBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609666
Record name 4-(Methylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)cyclohexanone

CAS RN

2976-84-3
Record name 4-(Methylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Lednicer, PF Von Voigtlander… - Journal of Medicinal …, 1980 - ACS Publications
Investigation of central nervous system activity of phenylcyclohexylamines was continued by preparation of “reversed" analogues. Following the unexpected finding of analgesic activity …
Number of citations: 54 pubs.acs.org
ID Tomlinson, H Iwamoto, RD Blakely… - Bioorganic & medicinal …, 2011 - Elsevier
Quantum dot conjugates of compounds capable of inhibiting the serotonin transporter (SERT) could form the basis of fluorescent probes for live cell imaging of membrane bound SERT. …
Number of citations: 17 www.sciencedirect.com
DE Justice, JR Malpass - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
4-Aminocycloheptanones have been synthesised in high yield from cyclohepta-1,3-diene. These compounds exist mainly as the bicyclic tautomers (8-azabicyclo[3.2.1 ]octan-1-ol …
Number of citations: 18 pubs.rsc.org
S Schunk, K Linz, C Hinze, S Frormann… - ACS medicinal …, 2014 - ACS Publications
In a previous communication, our efforts leading from 1 to the identification of spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine 2a as analgesic NOP and opioid receptor agonist …
Number of citations: 80 pubs.acs.org
HJ Shue, MJ Green, J Berkenkoph… - Journal of Medicinal …, 1980 - ACS Publications
The preparation and topical antiinflammatory potencies of a series of 7a-halogeno-16-substituted-prednisolone derivatives are described. The 7a-chloro, 7a-bromo, and 7o-iodo …
Number of citations: 17 pubs.acs.org
AR Pinder - The Journal of Organic Chemistry, 1982 - ACS Publications
The roots of Physalis peruviana (Solanaceae) contain the alkaloidal base physoperuvine as both the optically active (crystalline) and the racemic (liquid) variety, isolated by Ray and co-…
Number of citations: 28 pubs.acs.org
Ж АККЕРМАНН, И ЭБИ, Г ДЕМЛОВ, ХП МЕРКИ… - 2006 - elibrary.ru
(57) Реферат: Изобретение относится к новым производным гетероарилзамещенного аминоциклогексана формулы (I) и их фармацевтически приемлемым солям, …
Number of citations: 0 elibrary.ru

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